molecular formula C8H15NO4 B8547363 5-(Methoxy-methylamino)-3-methyl-5-oxopentanoic acid

5-(Methoxy-methylamino)-3-methyl-5-oxopentanoic acid

Cat. No. B8547363
M. Wt: 189.21 g/mol
InChI Key: YUABSXOYUXYGTQ-UHFFFAOYSA-N
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Patent
US08507559B2

Procedure details

A solution of 5-(methoxy(methyl)amino)-3-methyl-5-oxopentanoic acid (10 mmol) in THF (50 mL) and cooled to −78° C. and treated dropwise with methyllithium (1.4 M in diethyl ether, 2 equivalents). The resulting mixture was warmed to rt where it stirred overnight. After this time, the mixture was cooled to 0° C. and then treated with ice cold water. After stirring for 10 min at 0° C., the mixture was acidified with cold 1 M aqueous HCl. The acidified mixture was extracted three times with ethyl acetate, and the combined organic layers were washed with saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated under vacuum to provide 3-methyl-5-oxohexanoic acid (quantitative yield). Mass spectrum m/z 143.22 (M−H−).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:12])[CH2:5][CH:6]([CH3:11])[CH2:7][C:8]([OH:10])=[O:9].[CH3:14][Li].Cl>C1COCC1>[CH3:11][CH:6]([CH2:5][C:4](=[O:12])[CH3:14])[CH2:7][C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
CON(C(CC(CC(=O)O)C)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with ice cold water
STIRRING
Type
STIRRING
Details
After stirring for 10 min at 0° C.
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The acidified mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CC(=O)O)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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